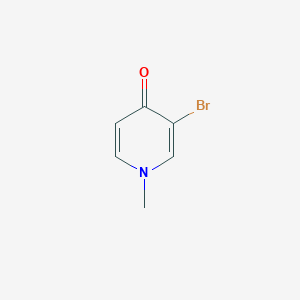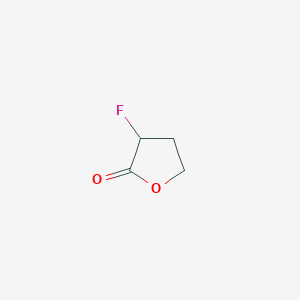
2-(3-fluoropropoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoropropoxy)ethan-1-ol is an organic compound with the molecular formula C₅H₁₁FO₂ It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a propoxy group, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-fluoropropanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-(3-fluoropropoxy)acetaldehyde or 2-(3-fluoropropoxy)acetic acid.
Reduction: Formation of 2-(3-fluoropropoxy)ethane.
Substitution: Formation of compounds such as 2-(3-iodopropoxy)ethan-1-ol or 2-(3-aminopropoxy)ethan-1-ol.
科学研究应用
2-(3-Fluoropropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(3-fluoropropoxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-(2-Fluoroethoxy)ethan-1-ol: Similar structure but with a shorter fluorinated chain.
2-(3-Chloropropoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropoxy)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(3-Fluoropropoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
476415-50-6 |
|---|---|
分子式 |
C5H11FO2 |
分子量 |
122.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




